Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate
Description
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core substituted with a 4-bromophenyl group and an ester-linked benzoate moiety. Its synthesis involves palladium-catalyzed cross-coupling reactions, highlighting its utility in modular drug discovery workflows .
Properties
Molecular Formula |
C20H15BrN4O2 |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
methyl 2-[[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate |
InChI |
InChI=1S/C20H15BrN4O2/c1-27-20(26)15-4-2-3-5-16(15)23-19-18(13-6-8-14(21)9-7-13)24-17-12-22-10-11-25(17)19/h2-12,23H,1H3 |
InChI Key |
OMBCSXAGJTZRLX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=C(N=C3N2C=CN=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common approach includes the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes . The reaction conditions often involve the use of catalysts like transition metals or metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate undergoes various types of chemical reactions, including:
Oxidation: Metal-free oxidation strategies are often employed.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur at different positions on the imidazo[1,2-a]pyrazine core, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyrazine compounds .
Scientific Research Applications
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrazine core can interact with various enzymes and receptors, leading to biological effects such as inhibition of specific kinases or modulation of signaling pathways . These interactions are often mediated by hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocyclic Structure and Substituent Variations
The target compound’s imidazo[1,2-a]pyrazine core differentiates it from analogs like Methyl (Z)-2-(4-(4-bromophenyl)-2-oxo-1,2-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3(4H)-ylidene)-2-(phenylamino)acetate (), which contains a benzoimidazo[1,2-a]pyrimidinone scaffold. The latter’s fused benzene ring and oxo group enhance rigidity, contributing to a higher melting point (>300°C) compared to the target compound’s likely lower thermal stability .
Table 1: Structural and Physical Properties
*Calculated based on formula C20H15BrN4O2.
Spectroscopic and Analytical Data
- IR Spectroscopy : Ester carbonyl stretches (C=O) appear near 1675–1680 cm⁻¹, as seen in compounds 5p (1679 cm⁻¹) and 5e (1679 cm⁻¹) .
- NMR Spectroscopy : Methoxy groups (OCH3) resonate at δ ~3.48–3.65 ppm in ¹H NMR, while aromatic protons span δ 6.9–7.7 ppm, consistent with bromophenyl and benzoate environments .
Biological Activity
Methyl 2-{[2-(4-bromophenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an imidazo-pyrazine core, which is known to exhibit various biological activities.
Biological Activity Overview
Research indicates that compounds with imidazo-pyrazine structures often demonstrate significant pharmacological properties, including:
- Antitumor Activity : Several studies have reported that derivatives of imidazo-pyrazines exhibit potent antitumor effects by inhibiting key oncogenic pathways.
- Antimicrobial Properties : Some derivatives show efficacy against various bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their ability to modulate inflammatory responses.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into its biological efficacy. Key findings include:
- Substituent Effects : The presence of bromine at the para position of the phenyl ring significantly enhances the compound's potency against cancer cell lines.
- Amino Group Influence : The amino group linked to the imidazo-pyrazine moiety is crucial for biological activity, potentially facilitating interactions with target proteins.
Antitumor Activity
A study evaluated the antitumor potential of this compound against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited IC50 values indicating significant cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| A549 | 15.8 |
These results suggest that the compound could be a promising candidate for further development as an anticancer agent.
Antimicrobial Activity
Another study focused on the antimicrobial properties of related imidazo-pyrazine derivatives. The results indicated that several compounds demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This compound was among those tested, showing notable inhibition zones in agar diffusion assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
